2-Bromo-6-fluoro-3-isopropoxybenzoic acid
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Overview
Description
2-Bromo-6-fluoro-3-isopropoxybenzoic acid: is an organic compound with the molecular formula C10H10BrFO3. It is a white to pale yellow solid that is soluble in various organic solvents such as ethanol and dimethyl sulfoxide. This compound is an important intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid typically involves the bromination and fluorination of a benzoic acid derivative followed by the introduction of an isopropoxy group. One common method involves the following steps:
Bromination: A benzoic acid derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The brominated product is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid undergoes various types of chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the mechanisms of various biological processes .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may interact with cellular receptors, modulating signal transduction processes.
Proteins: The compound can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
- 2-Bromo-6-fluoro-3-iodophenylboronic acid
- 2-Bromo-6-fluorobenzoic acid
- 2-Bromo-6-fluoro-3-propoxyphenylboronic acid
Comparison: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher solubility in organic solvents and enhanced reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEONTRMGBLXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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